3α-HSD Substrate vs. Inhibitor Dynamics
The Michaelis constant (Km) for the reduction of 3-oxocholic acid by purified rat liver 3α-hydroxysteroid dehydrogenase (3α-HSD-I) falls within the range of 1–2 µM, indicating high-affinity substrate binding. In the same assay system, cholic acid competitively inhibited the reduction of 3-oxocholic acid, demonstrating that the two compounds occupy the same catalytic site but with distinct functional consequences—cholic acid as an inhibitor and 3-oxocholic acid as the preferred substrate in the reductive direction [1]. The enzyme exhibits a marked preference for NADPH and functions predominantly as a reductase at physiological pH 7.0, with the reverse (oxidative) reaction being negligible under normal redox conditions.
| Evidence Dimension | Enzyme-substrate binding affinity and inhibitory interaction |
|---|---|
| Target Compound Data | Km = 1–2 µM (as substrate for reduction by 3α-HSD-I) |
| Comparator Or Baseline | Cholic acid: competitive inhibitor of 3-oxocholic acid reduction (no Ki reported; Km for mono- and dihydroxy bile acid substrates = 1–2 µM) |
| Quantified Difference | 3-Oxocholic acid is the substrate consumed; cholic acid is the product and a competitor. The Km values for both fall in the same low µM range, but their functional roles are opposite. |
| Conditions | Partially purified 3α-HSD-I from rat liver cytosol; pH 7.0; NADPH as cofactor; 37 °C. |
Why This Matters
Investigators studying bile acid redox enzymology require the authentic 3-oxo substrate because cholic acid cannot serve as a surrogate for measuring 3α-HSD reductive activity—it is the reaction product and an inhibitor, not a substrate.
- [1] Stolz A, Takikawa H, Sugiyama Y, Kuhlenkamp J, Kaplowitz N. 3 alpha-hydroxysteroid dehydrogenase activity of the Y' bile acid binders in rat liver cytosol. Identification, kinetics, and physiologic significance. J Clin Invest. 1987;79(2):427-434. View Source
